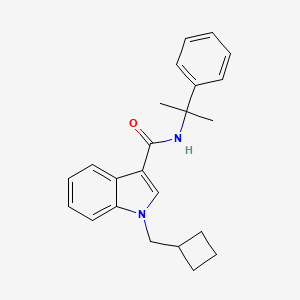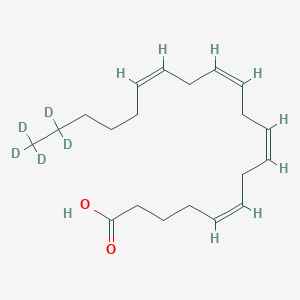
Cumyl-cbmica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CUMYL-CBMICA involves several steps, starting with the preparation of the indole-3-carboxamide core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclobutylmethyl moiety.
Formation of the Carboxamide: The final step involves the formation of the carboxamide by reacting the indole derivative with an appropriate amine, such as 2-phenylpropan-2-amine.
Chemical Reactions Analysis
CUMYL-CBMICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylmethyl group, where the leaving group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CUMYL-CBMICA has several scientific research applications, including:
Mechanism of Action
CUMYL-CBMICA exerts its effects by acting as an agonist at the cannabinoid receptor 1 (CB1). Upon binding to CB1, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects . The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
CUMYL-CBMICA is similar to other synthetic cannabinoids such as CUMYL-CBMINACA and CUMYL-THPINACA. it is unique due to the presence of a cyclobutylmethyl side chain, which distinguishes it from other compounds in this class . This structural difference may contribute to its distinct pharmacological profile and potency.
Similar Compounds
CUMYL-CBMINACA: Another synthetic cannabinoid with a similar indole-3-carboxamide core but different side chains.
CUMYL-THPINACA: A synthetic cannabinoid with a tetrahydropyran side chain instead of the cyclobutylmethyl group.
Properties
CAS No. |
2571070-88-5 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26) |
InChI Key |
INXXQNIOWMOYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820583.png)


![7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820590.png)


![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820601.png)





